4'-Aminoacetanilide-2',3',5',6'-d4
Description
Significance of Isotopic Labeling in Precision Quantitative Analysis
The primary significance of isotopic labeling lies in its ability to correct for variability inherent in analytical procedures. scioninstruments.com During sample preparation, which can involve complex steps like extraction, filtration, and dilution, and during the analysis itself, losses of the analyte can occur. researchgate.netscispace.com Furthermore, instrumental fluctuations and matrix effects—where other components in a sample can suppress or enhance the analyte's signal—can introduce significant errors. clearsynth.commyadlm.org
By adding a known quantity of a stable isotope-labeled internal standard, such as 4'-Aminoacetanilide-2',3',5',6'-d4, to the sample at the earliest stage, the internal standard experiences the same procedural variations as the target analyte. youtube.com Because the internal standard is chemically identical to the analyte, it behaves similarly during extraction and chromatography and is affected by matrix effects in a comparable manner. scioninstruments.comclearsynth.com Since the ratio of the analyte to the internal standard is measured, any losses or signal variations that affect both compounds equally are canceled out, leading to a more accurate and precise quantification of the analyte. wikipedia.org
The improvement in precision and accuracy afforded by stable isotope-labeled internal standards is well-documented in scientific literature. For instance, in a study involving the analysis of an anticancer agent, the use of a triply deuterated internal standard resulted in a relative standard deviation of only 4.9% over 60 replicate analyses, demonstrating the robustness of the method. scispace.com Another study comparing an analogous internal standard to a stable isotope-labeled (SIL) internal standard for the analysis of the depsipeptide kahalalide F found that the SIL internal standard significantly improved both the precision and accuracy of the assay. scispace.com
Interactive Data Table: Impact of Internal Standards on Assay Performance
| Analyte | Internal Standard Type | Number of Replicates (n) | Mean Bias (%) | Standard Deviation (%) | Key Finding | Reference |
| ES-285 | Triply deuterated SIL | 60 | Not Reported | 4.9 | Demonstrated high robustness of the assay. | scispace.com |
| Kahalalide F | Analogous | 284 | 96.8 | 8.6 | scispace.com | |
| Kahalalide F | D8-SIL | 340 | 100.3 | 7.6 | Implementation of SIL internal standard significantly improved precision and accuracy. | scispace.com |
| 5-HIAA | Deuterated | 15 | <12 | <12 | Acceptable imprecision and accuracy for clinical quality control. | researchgate.net |
Theoretical Frameworks for Deuterated Internal Standard Utilization
The use of deuterated internal standards is grounded in the principle of isotope dilution mass spectrometry (IDMS). The fundamental assumption is that the labeled and unlabeled compounds exhibit identical chemical and physical behavior throughout the analytical process, with the exception of their mass. researchgate.net This includes co-elution during chromatographic separation and identical ionization efficiency in the mass spectrometer's ion source. chromatographyonline.com
The quantification is based on the response ratio of the analyte to the internal standard. A calibration curve is typically generated by analyzing a series of standards containing known concentrations of the analyte and a constant concentration of the internal standard. wikipedia.orglibretexts.org The ratio of the analyte's peak area to the internal standard's peak area is plotted against the analyte's concentration. The concentration of the analyte in an unknown sample, to which the same amount of internal standard has been added, can then be determined from this calibration curve. chromforum.org
The mathematical relationship can be expressed as:
(Response_Analyte / Response_IS) = RRF * (Concentration_Analyte / Concentration_IS)
Where:
Response_Analyte and Response_IS are the peak areas of the analyte and internal standard, respectively.
RRF is the relative response factor, which is ideally close to 1 if the ionization efficiencies are identical.
Concentration_Analyte and Concentration_IS are the concentrations of the analyte and internal standard.
While highly effective, the use of deuterated internal standards is not without potential complications. A key consideration is the potential for chromatographic separation between the deuterated standard and the non-deuterated analyte, known as the "isotope effect." oup.comnih.gov Deuterated compounds can sometimes elute slightly earlier from a chromatography column than their non-deuterated counterparts. nih.gov If this separation occurs in a region of the chromatogram where matrix effects are changing, the analyte and the internal standard may experience different degrees of ion suppression or enhancement, leading to inaccurate results. myadlm.org Therefore, ensuring complete co-elution is critical for the accurate application of this technique. chromatographyonline.com
Historical Development and Evolution of Internal Standard Methodologies in Mass Spectrometry
The concept of using an internal standard in chemical analysis dates back to 1877 with Gouy's work in flame spectroscopy. wikipedia.org However, its widespread application in mass spectrometry is a more recent development, closely tied to the evolution of mass spectrometry instrumentation itself.
In the mid-20th century, as mass spectrometers became commercially available, their initial use was primarily for the analysis of gases and inorganic vapors. leybold.com The coupling of gas chromatography with mass spectrometry (GC-MS) in the 1950s by researchers like Roland Gohlke and Fred McLafferty was a major milestone, enabling the analysis of complex organic mixtures. theanalyticalscientist.comlabmanager.com This period saw the initial use of internal standards in chromatography to correct for injection variability. wikipedia.org
The development of "soft" ionization techniques in the latter half of the 20th century, such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), revolutionized the analysis of biomolecules. acs.org These techniques allowed for the gentle ionization of large and fragile molecules, opening the door for mass spectrometry to become a cornerstone of proteomics and metabolomics.
It was in this context that the use of stable isotope-labeled internal standards became increasingly important. The inherent variability of these new ionization techniques and the complexity of biological samples necessitated a robust method for accurate quantification. scioninstruments.com The ability of stable isotope-labeled standards to mimic the behavior of the analyte so closely made them the "gold standard" for quantitative mass spectrometry. leybold.com
The evolution continued with the development of tandem mass spectrometry (MS/MS), which provided even greater selectivity and sensitivity. theanalyticalscientist.com This technology further solidified the utility of stable isotope-labeled internal standards, as it allowed for the specific detection of both the analyte and the internal standard, even in highly complex matrices. acs.org The timeline below highlights some of the key developments that have shaped the use of internal standards in mass spectrometry.
Timeline of Key Developments in Mass Spectrometry and Internal Standardization
| Period | Key Development | Significance for Internal Standardization |
| 1877 | Gouy uses an internal standard in flame spectroscopy. wikipedia.org | First recorded use of the internal standard method in chemical analysis. |
| Mid-1940s | Commercial mass spectrometers become available. leybold.com | Paved the way for broader application of mass spectrometry. |
| 1950s | Coupling of Gas Chromatography with Mass Spectrometry (GC-MS). theanalyticalscientist.comlabmanager.com | Enabled the analysis of complex mixtures and highlighted the need for internal standards to correct for chromatographic and injection variability. |
| 1960s-1970s | Development of computerized quadrupole GC-MS systems. theanalyticalscientist.com | Made GC-MS a practical and widely used analytical tool. |
| 1974 | Development of Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometry. acs.org | Offered ultra-high resolution, improving the ability to distinguish between analytes and internal standards. |
| 1980s | Development of Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). acs.org | Revolutionized the analysis of large biomolecules and created a greater need for accurate quantification using stable isotope-labeled internal standards. |
| 1980s-Present | Widespread adoption of stable isotope-labeled internal standards in quantitative LC-MS/MS. acs.org | Became the standard for achieving the highest levels of accuracy and precision in bioanalysis and other fields. |
Structure
3D Structure
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
N-(4-amino-2,3,5,6-tetradeuteriophenyl)acetamide |
InChI |
InChI=1S/C8H10N2O/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,9H2,1H3,(H,10,11)/i2D,3D,4D,5D |
InChI Key |
CHMBIJAOCISYEW-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])NC(=O)C)[2H] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies for Deuterated Analogs
General Principles of Deuterium (B1214612) Labeling for Analytical Standards
Deuterium-labeled compounds, such as 4'-Aminoacetanilide-2',3',5',6'-d4, are indispensable in modern analytical chemistry, particularly in quantitative mass spectrometry-based assays. clearsynth.comacs.org These molecules, where one or more hydrogen atoms are replaced by their heavier, stable isotope deuterium, are ideal internal standards. clearsynth.com An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added in a known quantity to a sample before analysis. texilajournal.com
The core principle behind using a deuterated internal standard is that it behaves almost identically to its non-labeled counterpart (the analyte) during sample preparation, chromatography, and ionization in the mass spectrometer. texilajournal.comscispace.com This co-elution and similar ionization behavior allow the internal standard to compensate for variations and errors that can occur during the analytical process, such as sample loss during extraction, fluctuations in instrument performance, or matrix effects where other components in a complex sample suppress or enhance the analyte's signal. clearsynth.comtexilajournal.com
Because the deuterated standard is chemically similar but has a higher mass, the mass spectrometer can distinguish it from the analyte. acs.org By comparing the known concentration and measured signal of the internal standard to the signal of the analyte, researchers can accurately and precisely quantify the amount of the analyte in the original sample. clearsynth.com This isotope dilution mass spectrometry technique is considered a gold-standard for quantitative analysis in fields like pharmaceutical drug metabolism studies, clinical chemistry, and environmental monitoring. clearsynth.comacs.org
Strategies for Site-Specific Deuteration in Aromatic Systems Relevant to this compound
The synthesis of this compound requires the specific placement of four deuterium atoms on the aromatic ring. This can be achieved through several strategic approaches, often involving multi-step synthesis or direct hydrogen-deuterium (H-D) exchange reactions on a suitable precursor.
One common and efficient strategy begins with a pre-labeled starting material, such as Aniline-2,3,4,5,6-d5. The synthesis would then proceed in a manner analogous to the preparation of unlabeled 4'-Aminoacetanilide (B89850). A key step is the protection of the amino group via acetylation, followed by nitration and subsequent reduction of the nitro group. A more direct route involves the acetylation of a deuterated p-phenylenediamine (B122844).
Alternatively, direct H-D exchange reactions on the aromatic ring of 4'-aminoacetanilide or its precursors can be employed. These methods are highly desirable as they can be applied late in a synthetic sequence. acs.org
Acid-Catalyzed H-D Exchange: This is a powerful method for incorporating deuterium into electron-rich aromatic rings. nih.gov Using a strong deuterated acid, such as deuterated trifluoroacetic acid (CF₃COOD) or deuterated mineral acids (DCl, D₂SO₄) with a deuterium source like deuterium oxide (D₂O), facilitates electrophilic aromatic substitution. nih.govresearchgate.net The amino and acetamido groups are activating and ortho-, para-directing. In the case of 4'-Aminoacetanilide, the positions ortho to the amino group (3' and 5') and ortho to the acetamido group (2' and 6') are activated for exchange. Careful selection of reaction conditions (temperature, time, acid strength) is necessary to achieve high levels of deuteration at the desired positions. nih.govresearchgate.net
Metal-Catalyzed H-D Exchange: Transition metals, particularly palladium (Pd), are effective catalysts for H-D exchange. mdpi.comacs.org Catalytic systems like palladium on carbon (Pd/C) can activate C-H bonds in the presence of a deuterium source, which can be D₂ gas or D₂O. mdpi.comresearchgate.net These reactions can offer high selectivity. For aniline (B41778) derivatives, various metal catalysts, including iridium, rhodium, and iron complexes, have also been shown to effectively catalyze H-D exchange on the aromatic ring. acs.orgacs.orgnih.gov
A plausible synthetic route starting from a deuterated precursor is the reduction of 4-nitroacetanilide-2,3,5,6-d4. The synthesis of this precursor would involve the nitration of acetanilide-d5, which itself is synthesized from aniline-d5 (B30001). The final step is the reduction of the nitro group. Standard reduction methods, such as using iron (Fe) or zinc (Zn) in the presence of an acid, can be employed to convert the nitro group to the primary amine, yielding the final product, this compound. prepchem.comwikipedia.orgresearchgate.net
| Strategy | Deuterium Source | Catalyst/Reagent | General Conditions | Key Features |
|---|---|---|---|---|
| Acid-Catalyzed Exchange | D₂O, CF₃COOD | Strong Brønsted acids (e.g., D₂SO₄, DCl) | Elevated temperatures may be required | Effective for electron-rich aromatics; regioselectivity is directed by ring substituents. nih.gov |
| Metal-Catalyzed Exchange | D₂ gas, D₂O | Pd/C, Ru, Rh, Ir complexes | Varies from mild to harsh depending on catalyst | Can offer high selectivity; wide range of catalysts available. mdpi.comacs.org |
| Synthesis from Labeled Precursor | N/A (pre-labeled) | Standard organic reagents (e.g., Fe/HCl for reduction) | Follows established non-deuterated synthetic routes | Provides unambiguous labeling at specific sites; depends on availability of labeled starting materials. |
Analytical Techniques for Confirmation of Deuterium Incorporation and Purity in Labeled Compounds
After synthesis, it is crucial to verify the structure, confirm the number and location of deuterium atoms, and determine the isotopic and chemical purity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose. rsc.org
Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the mass increase due to deuterium incorporation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confirmation of the molecular formula. nih.govresearchgate.net The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) that is four mass units higher than its unlabeled analog. MS is also the principal method for determining isotopic purity, which is the percentage of the compound that is fully deuterated at the intended positions. rsc.orgresearchgate.net By analyzing the relative intensities of the mass peaks corresponding to the desired d4-compound and any lesser-deuterated (d0, d1, d2, d3) or over-deuterated species, the isotopic enrichment can be accurately calculated. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is essential for confirming the precise location of the deuterium labels. rsc.org
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons at the 2', 3', 5', and 6' positions will be absent or significantly diminished. This provides direct evidence of successful deuteration at these sites.
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum would show signals at chemical shifts corresponding to the 2', 3', 5', and 6' positions, confirming that the deuterium atoms are located on the aromatic ring. sigmaaldrich.com
| Technique | Information Obtained | Expected Result for this compound |
|---|---|---|
| Mass Spectrometry (MS) | Molecular weight, Isotopic enrichment, Isotopic purity | Molecular ion peak shifted by +4 Da compared to unlabeled standard. High relative abundance of the d4 isotopologue. nih.govresearchgate.net |
| ¹H NMR | Location of protons, Structural integrity | Absence or significant reduction of signals for aromatic protons at 2', 3', 5', and 6' positions. |
| ²H NMR | Direct detection and location of deuterium | Presence of signals corresponding to the 2', 3', 5', and 6' positions on the aromatic ring. sigmaaldrich.com |
| Liquid Chromatography (LC) | Chemical purity, Separation from impurities | A single, sharp chromatographic peak, indicating the absence of chemical impurities. |
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), often coupled with MS (LC-MS), is used to assess the chemical purity of the synthesized compound. This ensures that the final product is free from starting materials, reagents, or side-products from the synthesis. The deuterated compound should ideally exhibit a single, sharp peak, and its retention time should be very close to that of the unlabeled standard. scispace.com
Through the combined application of these synthetic and analytical methodologies, this compound can be reliably produced and validated as a high-purity internal standard, ensuring the accuracy of critical bioanalytical measurements.
Methodological Foundations of Quantitative Analysis Utilizing 4 Aminoacetanilide 2 ,3 ,5 ,6 D4
The use of stable isotope-labeled internal standards is a cornerstone of modern quantitative analysis, particularly in complex matrices encountered in pharmaceutical, clinical, and environmental testing. 4'-Aminoacetanilide-2',3',5',6'-d4, a deuterated analog of 4'-Aminoacetanilide (B89850), serves as an exemplary internal standard for high-precision quantification by mass spectrometry. Its utility is grounded in a set of robust methodological principles that ensure the accuracy, precision, and reliability of analytical data.
Applications of 4 Aminoacetanilide 2 ,3 ,5 ,6 D4 in Research Method Development and Validation
Strategic Deployment in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), 4'-Aminoacetanilide-2',3',5',6'-d4 is strategically employed as an ideal internal standard for the quantification of 4'-Aminoacetanilide (B89850). Due to their nearly identical physicochemical properties, both the analyte and its deuterated standard co-elute under typical reversed-phase or HILIC chromatographic conditions. This co-elution is crucial as it ensures that both compounds experience the same ionization suppression or enhancement effects in the mass spectrometer's ion source, a common issue in complex biological matrices. sigmaaldrich.comnih.gov
The development of an LC-MS/MS method involves the optimization of both chromatographic separation and mass spectrometric detection. For the latter, specific precursor-to-product ion transitions are selected in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity. sigmaaldrich.com For 4'-Aminoacetanilide and its deuterated internal standard, these transitions are carefully chosen to be unique and free from interference.
Table 1: Illustrative LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4'-Aminoacetanilide | 151.1 | 109.1 | 15 |
| This compound | 155.1 | 113.1 | 15 |
This table presents hypothetical yet representative MRM parameters for the analysis of 4'-Aminoacetanilide and its deuterated internal standard.
The use of 4'-Aminoacetanilide-d4 allows for the establishment of a stable response ratio between the analyte and the internal standard, which is essential for accurate quantification across a range of concentrations.
Implementation in Gas Chromatography-Mass Spectrometry (GC-MS) Protocols
While LC-MS/MS is often preferred for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized for the analysis of 4'-Aminoacetanilide, typically after a derivatization step to increase its volatility and thermal stability. In such protocols, this compound is an invaluable internal standard. Deuterated standards are known to sometimes exhibit slightly shorter retention times in GC compared to their non-deuterated counterparts due to the isotope effect on intermolecular interactions with the stationary phase. nih.govchromforum.org This slight separation does not hinder quantification, as the integration of the respective peaks is performed independently.
The primary advantage of using the deuterated standard in GC-MS is its ability to compensate for variability in the derivatization reaction efficiency and injection volume. As the internal standard is added at the beginning of the sample preparation process, any losses or variations will affect both the analyte and the standard to a similar extent, leading to a consistent analyte/internal standard peak area ratio.
Table 2: Example GC-MS Parameters for Derivatized 4'-Aminoacetanilide
| Parameter | Value |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injection Mode | Splitless |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) for TMS-derivative | Analyte: 222, 207; Internal Standard (d4): 226, 211 |
This table provides a hypothetical set of GC-MS conditions for the analysis of derivatized 4'-Aminoacetanilide and its deuterated internal standard.
Calibration Curve Construction and Performance Evaluation Using Isotopic Standards
The construction of a reliable calibration curve is a fundamental aspect of method validation, demonstrating the relationship between the concentration of the analyte and the instrument response. researchgate.net When using an isotopically labeled internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach corrects for variations in injection volume and instrument response. nih.gov
A typical calibration curve for the quantification of 4'-Aminoacetanilide would be prepared by analyzing a series of calibration standards containing a fixed concentration of 4'-Aminoacetanilide-d4 and varying concentrations of the non-labeled analyte. The performance of the curve is evaluated by its linearity, which is typically assessed by the coefficient of determination (r²), with a value of ≥0.99 being desirable. nih.gov
Table 3: Representative Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 5,230 | 101,500 | 0.0515 |
| 5 | 26,100 | 102,300 | 0.2551 |
| 20 | 105,800 | 103,100 | 1.0262 |
| 50 | 258,900 | 101,900 | 2.5407 |
| 100 | 515,200 | 102,600 | 5.0214 |
| 250 | 1,280,500 | 101,200 | 12.6532 |
| 500 | 2,545,000 | 100,800 | 25.2480 |
This table illustrates hypothetical data for the construction of a calibration curve using 4'-Aminoacetanilide-d4 as an internal standard (IS). The resulting curve would be linear with a high coefficient of determination.
The use of the deuterated standard also allows for the robust evaluation of accuracy and precision at different concentration levels (e.g., low, medium, and high quality control samples). nih.gov
Assessment of Analytical Method Robustness, Reproducibility, and Transferability
The robustness of an analytical method is its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. nih.gov Reproducibility refers to the ability of the method to yield consistent results across different laboratories, analysts, or instruments. nih.gov The transferability of a method is the demonstration that a method can be successfully performed in a different laboratory.
This compound is instrumental in these assessments. During robustness testing, minor changes might be made to parameters such as mobile phase composition, flow rate, or column temperature. The consistent analyte/internal standard ratio, despite these changes, would demonstrate the method's robustness.
For reproducibility and transferability studies, the use of a common lot of the deuterated internal standard by all participating laboratories helps to minimize inter-laboratory variability and provides a stable reference point for comparing results. Any significant deviations in the analyte/internal standard ratio would point to systemic issues in one of the laboratories rather than random error.
Table 4: Example of Inter-Laboratory Reproducibility Assessment
| QC Level (ng/mL) | Laboratory A (Mean Conc. ± SD) | Laboratory B (Mean Conc. ± SD) | Inter-Lab %RSD |
| Low (5) | 5.2 ± 0.3 | 4.9 ± 0.4 | 4.2% |
| Medium (100) | 101.5 ± 5.1 | 98.7 ± 6.2 | 2.0% |
| High (400) | 395.8 ± 18.5 | 405.2 ± 21.3 | 1.7% |
This table shows hypothetical data from an inter-laboratory reproducibility study for the analysis of 4'-Aminoacetanilide using its deuterated internal standard. The low relative standard deviation (%RSD) between laboratories demonstrates good reproducibility.
Advanced Considerations and Challenges in Deuterated Internal Standard Application
Investigation of Deuterium (B1214612) Exchange Dynamics and Its Quantitative Implications
A primary concern with deuterated internal standards, including 4'-Aminoacetanilide-2',3',5',6'-d4, is the potential for deuterium-hydrogen (D-H) exchange. mdpi.comsigmaaldrich.com This phenomenon, where deuterium atoms on the internal standard are replaced by protons from the surrounding solvent or matrix, can compromise the accuracy of quantitative results. sigmaaldrich.com The stability of the deuterium labels on this compound is crucial, as any loss of deuterium would lead to a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte, artificially inflating its measured concentration.
The rate and extent of D-H exchange are influenced by several factors:
pH: Acidic or basic conditions can catalyze the exchange process. mdpi.comresearchgate.net For instance, storage of deuterated compounds in acidic or basic solutions should generally be avoided. researchgate.net
Temperature: Higher temperatures can accelerate the rate of exchange.
Matrix Components: The chemical environment of the sample can play a role in promoting or inhibiting exchange.
Position of Deuterium Labeling: The stability of deuterium atoms is dependent on their position within the molecule. Labels on aromatic rings, such as in this compound, are generally more stable than those at more labile positions.
Research has shown that back-exchange can be a significant issue for some deuterated standards, leading to the recommendation of using standards with more stable isotopes like ¹³C or ¹⁵N, despite their higher cost. nih.govresearchgate.net For this compound, it is imperative to investigate its stability under the specific analytical conditions to be employed, including sample preparation, chromatography, and ionization. This can be achieved by incubating the standard in the analytical matrix for varying periods and analyzing for any decrease in the deuterated signal and a corresponding increase in the unlabeled signal.
Impact of Isotopic Purity and Chemical Purity on Analytical Performance
The accuracy of isotope dilution mass spectrometry relies heavily on the purity of the internal standard. Both isotopic and chemical purity of this compound are critical parameters that can significantly affect analytical performance.
Isotopic Purity refers to the percentage of the internal standard that is fully deuterated at all intended positions. avantiresearch.com In the case of this compound, this means the compound contains four deuterium atoms. The presence of incompletely deuterated species (d1, d2, d3) or, more critically, the presence of the unlabeled analyte (d0) as an impurity, can lead to inaccurate quantification. avantiresearch.com The d0 impurity will contribute to the analyte's signal, causing a positive bias in the measured concentration, which in turn elevates the lower limit of quantitation (LLOQ). avantiresearch.com High-resolution mass spectrometry is a powerful tool for determining the isotopic purity of labeled compounds. almacgroup.comresearchgate.net
Chemical Purity pertains to the absence of any other chemical entities besides the deuterated internal standard. Impurities can interfere with the analysis in several ways:
Co-eluting Impurities: If an impurity co-elutes with the analyte and has a similar m/z, it can interfere with the analyte's signal.
Ion Suppression or Enhancement: Impurities can affect the ionization efficiency of the analyte or the internal standard in the mass spectrometer's source, leading to inaccurate results. waters.com
Therefore, it is essential to use highly purified this compound with a well-characterized isotopic distribution and chemical profile.
Table 1: Impact of Purity on Analytical Results
| Purity Aspect | Potential Impact on Quantitative Analysis |
| Low Isotopic Purity (presence of d0) | Artificially increases the measured analyte concentration, leading to a positive bias and a higher LLOQ. avantiresearch.com |
| Low Chemical Purity | Can cause signal interference, ion suppression, or enhancement, leading to inaccurate and imprecise results. waters.com |
Criteria for Optimal Deuterated Internal Standard Selection in Complex Matrices
The selection of an appropriate internal standard is a critical step in method development, especially when dealing with complex biological matrices like plasma or urine. waters.comnih.gov For this compound to be an optimal internal standard, it should ideally meet the following criteria:
Co-elution with the Analyte: The internal standard and the analyte should have identical or very close chromatographic retention times. waters.comscispace.com This ensures that both experience the same matrix effects during elution and ionization. However, a "deuterium isotope effect" can sometimes lead to slight differences in retention times between the deuterated standard and the unlabeled analyte. waters.comnih.gov This difference, even if small, can expose the analyte and internal standard to different levels of ion suppression or enhancement, compromising the accuracy of the results. nih.gov
Similar Extraction Recovery: The internal standard should have the same extraction efficiency from the matrix as the analyte to accurately correct for losses during sample preparation. waters.comscispace.com
No Interference: The internal standard should not interfere with the measurement of the analyte, and vice versa. This includes ensuring that the isotopic cluster of the analyte does not overlap with the signal of the internal standard. avantiresearch.com
Stability: As discussed previously, the deuterated labels must be stable throughout the entire analytical procedure. sigmaaldrich.comresearchgate.net
Appropriate Concentration: The concentration of the internal standard should be carefully chosen to be within the linear range of the assay and to minimize any potential for interference from naturally occurring isotopes of the analyte. nih.govnih.govlgcstandards.com
Comparative Methodological Studies on Internal Standard Efficacy
While stable isotope-labeled internal standards are generally preferred, their performance should be rigorously evaluated. scispace.com Comparative studies are essential to demonstrate the efficacy of this compound as an internal standard. Such studies often involve comparing its performance against other types of internal standards, such as structural analogs.
These studies typically assess:
Accuracy and Precision: Comparing the accuracy and precision of the assay when using this compound versus another internal standard. scispace.com
Matrix Effects: Evaluating the ability of the internal standard to compensate for matrix effects by analyzing samples from different sources or lots. waters.com
Linearity and Range: Assessing the impact of the internal standard on the linearity and dynamic range of the calibration curve. nih.gov
The results of these comparative studies provide crucial information for validating the analytical method and ensuring the reliability of the quantitative data. In some cases, even a well-chosen deuterated standard may not fully compensate for matrix effects, highlighting the importance of thorough method development and validation. myadlm.org
Future Directions and Emerging Research Avenues for Deuterated Internal Standards
Integration with Novel Separation and Detection Technologies
The effectiveness of deuterated internal standards is significantly enhanced when coupled with advanced analytical platforms. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are primary applications for these standards. clearsynth.comresearchgate.net Stable isotopically labeled molecules are considered ideal internal standards because they share similar physical and chemical properties with the target analyte, leading to comparable extraction recovery, chromatographic retention times, and ionization patterns. researchgate.net
Emerging technologies continue to refine this synergy. For instance, ion mobility-mass spectrometry (IM-MS) offers an additional dimension of separation based on the size, shape, and charge of an ion. The integration of ion mobility can lead to higher resolution and peak intensity, which improves the reliability of quantification assays. mdpi.com In complex biological samples, where matrix effects can suppress or enhance the ionization of an analyte, deuterated standards are crucial for correcting these interferences. clearsynth.comnih.gov The similar behavior of the analyte and its deuterated counterpart in the presence of matrix components ensures that any signal variation is proportionally mirrored, allowing for accurate normalization. clearsynth.comnih.gov
Furthermore, the development of new derivatization agents that are themselves deuterated offers a cost-effective way to create internal standards for a wide array of metabolites in a single step. researchgate.net This approach is particularly valuable in metabolomics, where a large number of compounds need to be quantified simultaneously. researchgate.net
Computational and Theoretical Modeling of Isotopic Effects in Mass Spectrometry
A phenomenon known as the "isotope effect" can sometimes be observed, where deuterated compounds exhibit slightly different chromatographic retention times compared to their non-deuterated analogues. scispace.com This separation can be problematic if it leads to differential ionization efficiency due to matrix effects. oup.com
Computational and theoretical modeling provides a powerful tool to understand and predict these isotopic effects. By simulating the interactions between the analyte, its deuterated standard, and the stationary phase of the chromatography column, researchers can anticipate potential separation issues. oup.com For example, molecular mechanics calculations have been used to assess the binding energies of olanzapine (B1677200) and its deuterated standard to a stationary phase, successfully explaining the observed chromatographic separation. oup.com The models showed that differences in binding energy, even if small, corresponded to the retention behavior seen experimentally. oup.com
The analysis of isotope clusters in mass spectra is another area where computational tools are essential. nih.gov Algorithms can predict the theoretical isotope pattern of a molecule based on its elemental formula and the natural abundance of isotopes. nih.govidc-online.com This helps in confirming the identity of compounds and ensuring the purity of the deuterated standard. nih.gov Advanced algorithms using Fourier transforms have been developed to compute isotopic distributions efficiently, which is particularly useful for large molecules. acs.org
Advancements in Deuterated Compound Synthesis for Broad Analytical Utility
The broad utility of deuterated standards is contingent on the availability of efficient and versatile synthesis methods. Historically, the synthesis of compounds like 4'-Aminoacetanilide-2',3',5',6'-d4 involved the reduction of a precursor using a deuterated reducing agent. smolecule.com However, recent advancements are providing more sophisticated and selective methods for deuterium (B1214612) incorporation.
Catalytic hydrogen-deuterium exchange reactions have emerged as a powerful technique. researchgate.net For instance, palladium-on-carbon catalysts can achieve selective deuterium labeling of aromatic compounds under mild conditions. smolecule.com Other methods include the use of deuterated derivatizing agents, which can introduce deuterium labels into a molecule during sample preparation for GC-MS analysis. researchgate.net This strategy simplifies the creation of internal standards for multiple analytes at once. researchgate.net
The synthesis of deuterated reagents for use in multicomponent reactions (MCRs) is another innovative approach. nih.gov This allows for the creation of diverse libraries of deuterated drug-like compounds, which can be used to study metabolic pathways and improve the pharmacokinetic properties of drugs. nih.gov The development of methods to produce deuterated building blocks, such as aldehydes and isonitriles, expands the toolbox for synthetic chemists. researchgate.netnih.gov These advancements are making a wider range of deuterated compounds accessible for use as internal standards and for other applications in pharmaceutical and materials science research. researchgate.net
Standardization and Harmonization of Best Practices in Quantitative Isotopic Analysis
To ensure the reliability and comparability of data generated using deuterated internal standards, the standardization and harmonization of analytical practices are essential. numberanalytics.com The lack of consistent reporting on calibration and uncertainty assessment can hinder the interpretation and comparison of results from different studies. sci-hub.box
A robust quality assurance program is fundamental and should include clearly defined objectives for accuracy and precision, as well as standard operating procedures (SOPs) for all laboratory processes. numberanalytics.com Best practices for data reporting recommend providing detailed information on how isotopic measurements were calibrated and how analytical uncertainty was evaluated. sci-hub.boxresearchgate.net This includes the use of a two-point calibration curve with standards at the high and low ends of the measurement range to anchor the data to international scales. sci-hub.box
The use of internal standards, such as synthetic DNA spike-ins in metagenomic studies, has been shown to improve the accuracy of quantitative estimates and help identify anomalies in sample processing. nih.govresearchgate.net The development and implementation of standardized analysis frameworks and software packages can facilitate these best practices. nih.gov Ultimately, the goal is to establish a set of harmonized guidelines that ensure the data produced is accurate, precise, and fully documented, thereby strengthening the foundation of quantitative isotopic analysis across all scientific disciplines. numberanalytics.comsci-hub.box
Q & A
Q. What is the significance of deuterium labeling in 4'-Aminoacetanilide-2',3',5',6'-d4 for analytical chemistry?
The deuterated form (98 atom% D) serves as a critical internal standard in quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Its isotopic purity minimizes interference with non-deuterated analytes, enabling precise quantification in complex matrices like biological fluids or environmental samples. For example, deuterium substitution reduces signal overlap in MS by introducing predictable mass shifts, while simplified splitting patterns in NMR enhance spectral resolution .
Q. How does the deuteration pattern of this compound influence its chemical stability compared to the non-deuterated form?
Deuteration at the 2',3',5',6' positions increases kinetic isotope effects, potentially altering reaction rates in synthetic pathways. Researchers must validate stability under experimental conditions (e.g., pH, temperature) using techniques like high-resolution LC-MS to monitor deuterium retention. Stability studies should compare degradation profiles between deuterated and non-deuterated analogs to assess isotopic robustness .
Q. What methods are recommended for characterizing the isotopic purity of this compound?
Isotopic purity (≥98 atom% D) is typically confirmed via high-resolution MS coupled with isotope ratio analysis. NMR (e.g., -NMR or -NMR with suppression of deuterium signals) can identify residual protiated species. Researchers should cross-validate results using orthogonal methods to ensure accuracy, especially when the compound is used in trace-level quantification .
Advanced Research Questions
Q. What synthetic challenges arise in achieving site-specific deuteration of 4'-Aminoacetanilide, and how are these addressed?
Selective deuteration at the 2',3',5',6' positions requires controlled catalytic exchange or custom synthesis using deuterated precursors (e.g., deuterated acetic anhydride for acetylation). Challenges include avoiding isotopic scrambling and maintaining regioselectivity. Advanced techniques like flow chemistry or enzyme-mediated deuteration (e.g., using deuterase enzymes) may improve yield and specificity .
Q. How can this compound resolve discrepancies in metabolic flux analysis studies?
As a stable isotope tracer, this compound enables tracking of acetanilide-derived metabolites in vivo. Discrepancies in flux data (e.g., unexpected metabolite ratios) can be addressed by correlating MS/MS fragmentation patterns with deuterium incorporation. Researchers should optimize collision-induced dissociation (CID) parameters to distinguish isotopic clusters from background noise .
Q. What strategies mitigate matrix effects when using this compound as an internal standard in environmental samples?
Matrix effects (e.g., ion suppression in LC-MS) are mitigated by:
- Using matrix-matched calibration curves.
- Implementing post-column infusion to identify interference zones.
- Adjusting chromatographic conditions (e.g., gradient elution) to separate the deuterated standard from co-eluting contaminants. Cross-validation with a second isotopic standard (e.g., -labeled analog) further ensures data reliability .
Q. How does deuteration impact the crystallographic analysis of 4'-Aminoacetanilide derivatives?
Deuteration alters electron density maps in X-ray crystallography, improving resolution for hydrogen/deuterium positioning. Neutron diffraction studies benefit from deuterium’s higher scattering cross-section, enabling precise mapping of hydrogen-bonding networks in molecular crystals. However, researchers must account for isotopic effects on lattice parameters during refinement .
Methodological Considerations
- Synthesis Validation : Use tandem MS (e.g., Q-TOF) to confirm deuteration sites and rule out unintended labeling.
- Data Contradiction Analysis : Employ multivariate statistics (e.g., PCA) to distinguish isotopic artifacts from biological variability in omics studies.
- Ethical Handling : Follow guidelines for deuterated compound disposal (e.g., EPA protocols) to prevent environmental release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
